

# Physical and chemical properties of (S)-1-Benzyl-3-aminopyrrolidine

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## Compound of Interest

Compound Name: (S)-(+)-1-Benzyl-3-aminopyrrolidine

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## An In-depth Technical Guide to (S)-1-Benzyl-3-aminopyrrolidine

(S)-1-Benzyl-3-aminopyrrolidine is a chiral heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a primary amine and a benzyl protecting group make it a versatile building block for the synthesis of complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its preparation and analysis, and its application in the development of targeted therapeutics.

## Core Physical and Chemical Properties

(S)-1-Benzyl-3-aminopyrrolidine is a colorless to yellow liquid at room temperature.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below. It is important to note that some reported values are for the racemic mixture or the (R)-enantiomer, which are expected to be very similar to the (S)-enantiomer.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>	[2][3]
Molecular Weight	176.26 g/mol	[3][4]
Appearance	Clear colorless to yellow liquid	[1]
Density	1.024 g/mL at 25 °C (racemic)	[4]
1.064 g/mL at 25 °C ((R)-enantiomer)	[1]	
Boiling Point	261.5 °C at 760 mmHg (racemic)	
278-279 °C ((R)-enantiomer)	[1]	
Refractive Index	n <sub>20</sub> /D 1.5477 (racemic)	[4]
n <sub>20</sub> /D 1.5450 ((R)-enantiomer)	[1]	
Solubility	Slightly soluble in water.	[1]
CAS Number	114715-38-7	[2][5]

## Synthesis and Experimental Protocols

The primary method for obtaining enantiomerically pure (S)-1-Benzyl-3-aminopyrrolidine is through the chiral resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

### Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

This protocol is based on the general principles of diastereomeric salt resolution as described in the patent literature.[6]

Materials:

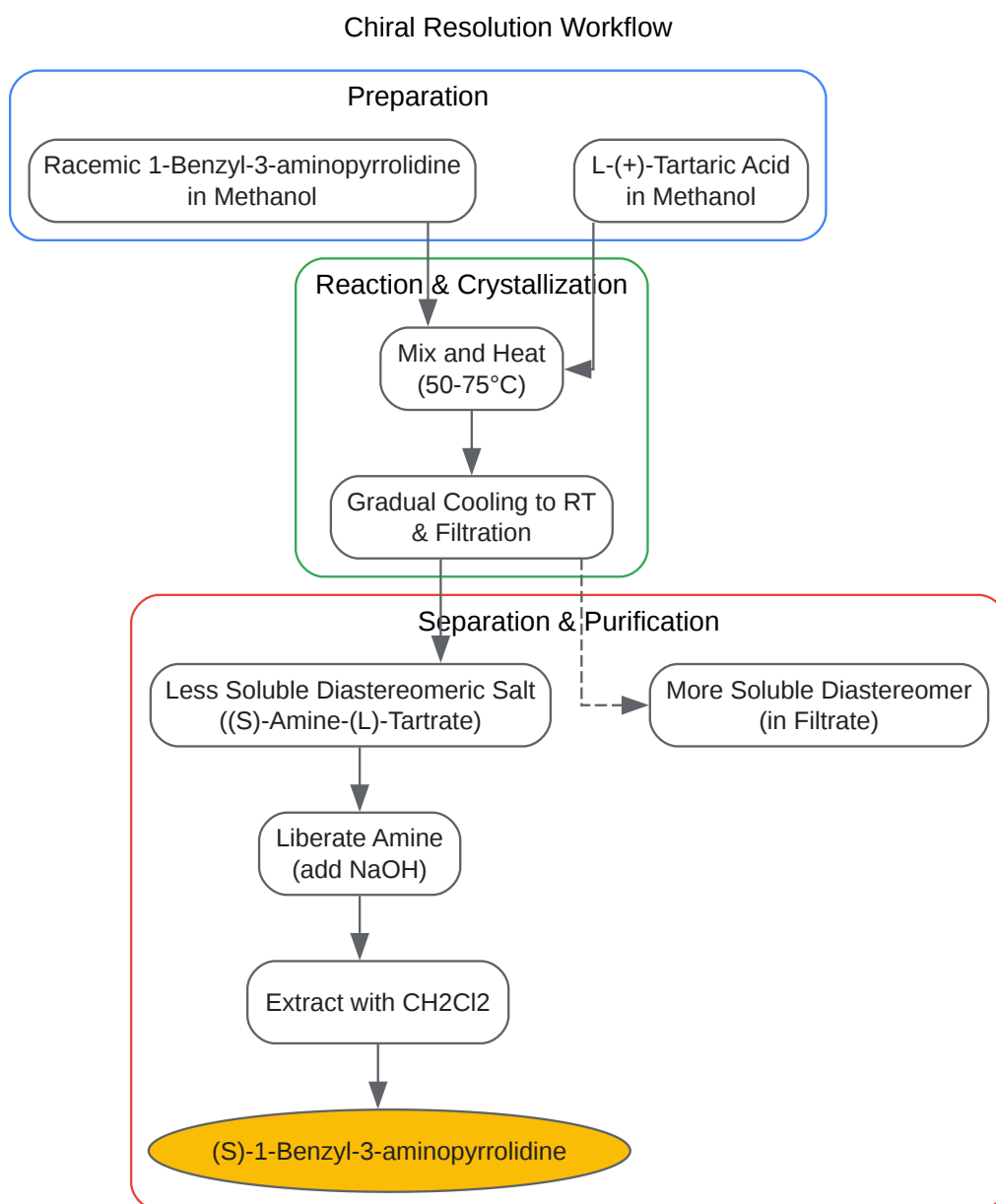
- Racemic 1-benzyl-3-aminopyrrolidine

- L-(+)-Tartaric acid (or another suitable chiral acid)
- Methanol (or another suitable organic solvent like ethanol or propanol)
- Sodium hydroxide (aqueous solution)
- Dichloromethane (or another suitable extraction solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware, including a reaction flask, condenser, and filtration apparatus

Procedure:

- **Dissolution:** Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 molar equivalent) in methanol in a reaction flask.
- **Addition of Resolving Agent:** In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 molar equivalents) in methanol.<sup>[6]</sup> Warm gently if necessary to achieve complete dissolution.
- **Salt Formation:** Slowly add the tartaric acid solution to the stirred solution of the racemic amine at an elevated temperature (e.g., 50-75 °C).<sup>[6]</sup>
- **Crystallization:** Stir the mixture at this temperature for a period of 0.5 to 2.0 hours.<sup>[6]</sup> Then, allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(L)-tartrate). Further cooling in an ice bath can improve the yield.
- **Isolation of Diastereomeric Salt:** Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, containing the more soluble diastereomer ((R)-amine-(L)-tartrate), can be set aside for recovery of the other enantiomer.
- **Liberation of the Free Amine:** Suspend the collected crystals in water and add a sufficient amount of a strong base, such as 10% aqueous sodium hydroxide, with stirring until the pH is basic (pH > 10) and all solids have dissolved.
- **Extraction:** Extract the liberated (S)-1-benzyl-3-aminopyrrolidine into an organic solvent like dichloromethane (3 x 50 mL).

- **Drying and Evaporation:** Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-1-benzyl-3-aminopyrrolidine.



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*Chiral Resolution Workflow Diagram*

## Analytical Characterization

The identity, purity, and enantiomeric excess of (S)-1-Benzyl-3-aminopyrrolidine are critical parameters. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

## Chiral High-Performance Liquid Chromatography (HPLC)

Application: To separate the (S) and (R)-enantiomers and determine the enantiomeric purity (ee%).

Experimental Protocol:

- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.
- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm.
- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To assess the purity and identify any volatile impurities.

Experimental Protocol:

- GC-MS System: A standard GC-MS instrument.

- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
- Injector Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the chemical structure of the compound.

$^1\text{H}$  NMR (in  $\text{CDCl}_3$ ): The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic  $\text{CH}_2$  group, and a series of multiplets for the pyrrolidine ring protons. The amine ( $\text{NH}_2$ ) protons will appear as a broad singlet.

$^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ): The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the four unique carbons of the pyrrolidine ring.

## Applications in Drug Discovery

(S)-1-Benzyl-3-aminopyrrolidine and its derivatives are valuable chiral building blocks in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.<sup>[7]</sup>

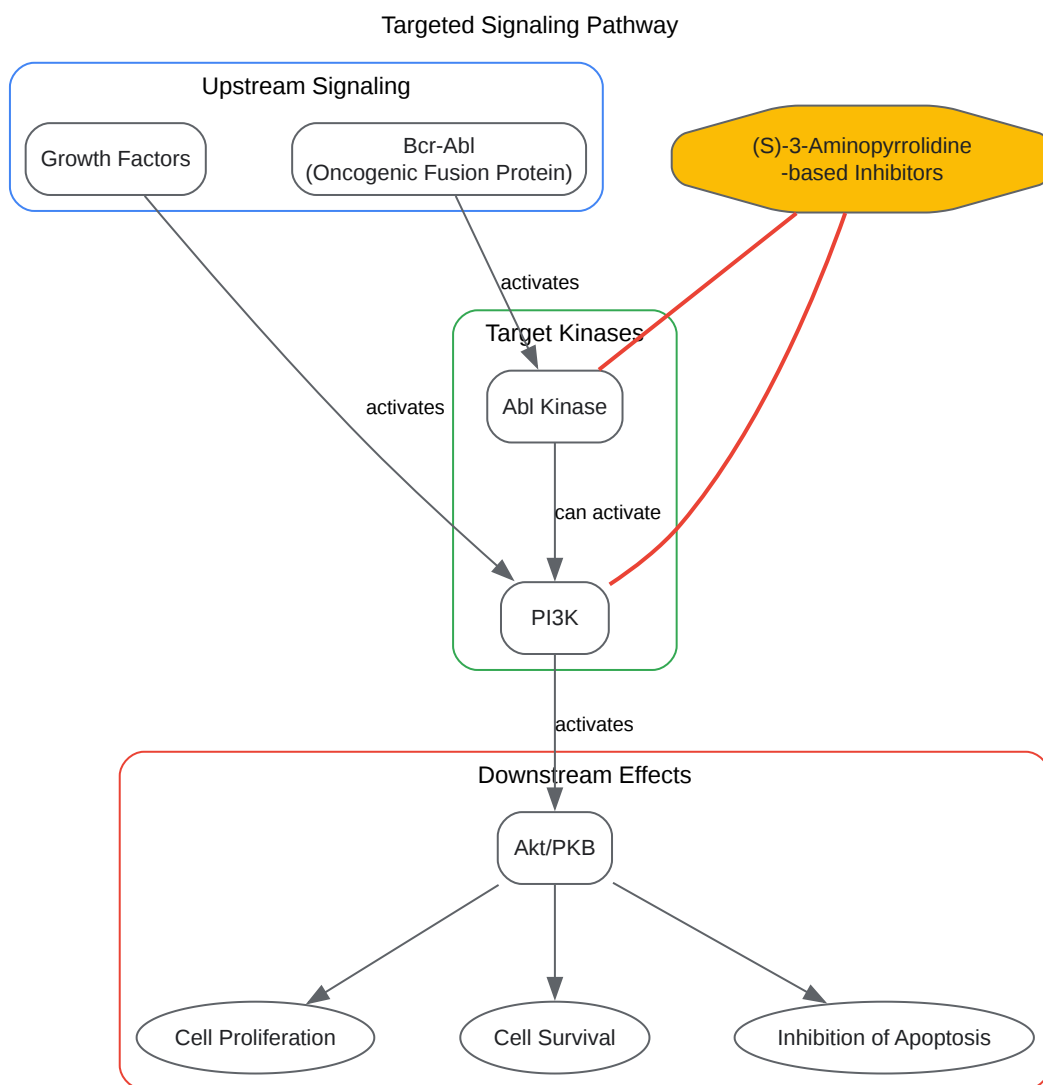
## Scaffold for Kinase Inhibitors

Derivatives of (S)-3-aminopyrrolidine have been identified as promising scaffolds for the development of dual inhibitors targeting both Abl and Phosphoinositide 3-kinase (PI3K).<sup>[8]</sup> These two kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the PI3K/Akt pathway is a hallmark of many

cancers.[9][10] The simultaneous inhibition of both Abl and PI3K is a therapeutic strategy being explored for diseases like chronic myelogenous leukemia (CML).[8]

Molecular docking studies have shown that compounds derived from the (S)-3-aminopyrrolidine scaffold can bind to the active sites of both Abl and PI3K kinases.[8] This dual-targeting capability may offer a synergistic cytotoxic effect against cancer cells.[8]





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### *Role of (S)-3-Aminopyrrolidine Derivatives as Dual Kinase Inhibitors*

## Safety and Handling

(S)-1-Benzyl-3-aminopyrrolidine is a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[4] Use a suitable respirator if inhalation is possible.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place under an inert atmosphere.[1]

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